![molecular formula C16H30N2O2 B1528894 Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate CAS No. 1160246-81-0](/img/structure/B1528894.png)
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
Vue d'ensemble
Description
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a chemical compound with the molecular formula C16H30N2O2 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate consists of 16 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 282.422 Da and the monoisotopic mass is 282.230713 Da .Physical And Chemical Properties Analysis
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate has a density of 1.0±0.1 g/cm3, a boiling point of 387.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.6±3.0 kJ/mol, and the flash point is 187.9±23.2 °C . The compound has a molar refractivity of 81.5±0.4 cm3, and a molar volume of 272.9±5.0 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Synthetic Routes and Derivatives : Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on its azetidine and cyclobutane rings. This provides a convenient entry point to compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Conformationally Restricted Pseudopeptides : Fernandez et al. (2002) synthesized derivatives of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes for use in peptide synthesis. These compounds act as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, important in the study of peptide structures (Fernandez et al., 2002).
Crystal Structure Analysis : The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate was reported by Dong et al. (1999), providing insights into the molecular geometry and symmetry of these compounds (Dong et al., 1999).
Halo-substituted Derivatives : Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, exploring new synthetic methods and producing novel halo-substituted derivatives (Ivanov et al., 2017).
Tert-Butylating Reagent Development : Yamada et al. (2016) developed a new tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), for the tert-butylation of alcohols and carboxylic acids, providing a practical solution for modifying these functional groups (Yamada et al., 2016).
Sterically Congested Compounds : The synthesis and characterization of sterically congested diazo compounds like 1,6‐ and 1,7‐bis(diazo)alkanes by Ishii et al. (2002) contributed to understanding the formation of cyclohexene and various other derivatives (Ishii et al., 2002).
Phenylacetylene Dendrimers : Itoh et al. (2004) investigated the synthesis of phenylacetylene dendrimers having sterically congested diazo units and characterized their photoproducts, expanding the applications in the field of materials science (Itoh et al., 2004).
Safety and Hazards
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)20-14(19)18-11-7-5-9-16(13-18)8-4-6-10-17-12-16/h17H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKLLLAOAMNOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2(C1)CCCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719165 | |
| Record name | tert-Butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate | |
CAS RN |
1160246-81-0 | |
| Record name | tert-Butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00719165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






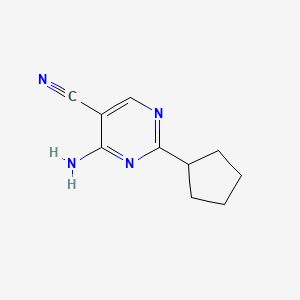

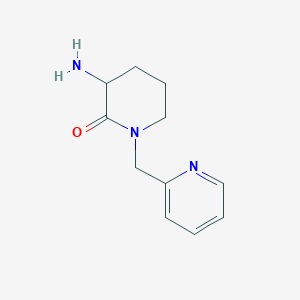



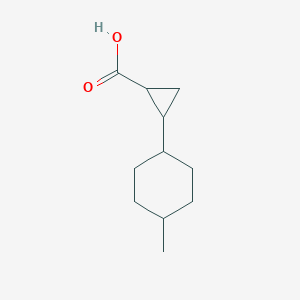

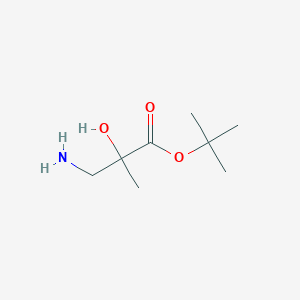
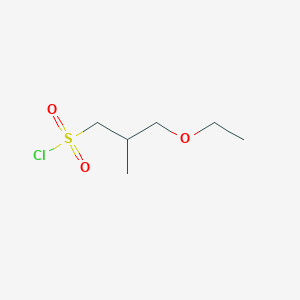
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)